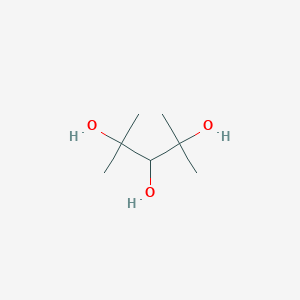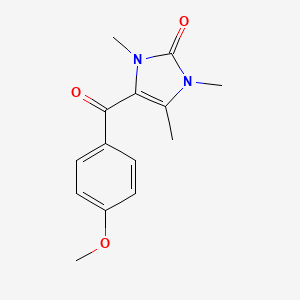
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound with a unique structure that combines a methoxybenzoyl group with a trimethyl-substituted imidazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,3,5-trimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Formylbenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one or 4-(4-Carboxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one.
Reduction: 4-(4-Methoxybenzyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The trimethylimidazolone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the imidazolone ring.
4-Methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
4-Methoxybenzyl alcohol: Similar in structure but with an alcohol group instead of the benzoyl group.
Uniqueness
4-(4-Methoxybenzoyl)-1,3,5-trimethyl-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of the methoxybenzoyl group and the trimethylimidazolone ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
77671-38-6 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-(4-methoxybenzoyl)-1,3,5-trimethylimidazol-2-one |
InChI |
InChI=1S/C14H16N2O3/c1-9-12(16(3)14(18)15(9)2)13(17)10-5-7-11(19-4)8-6-10/h5-8H,1-4H3 |
Clave InChI |
LWESTPBEQWMAHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)N1C)C)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


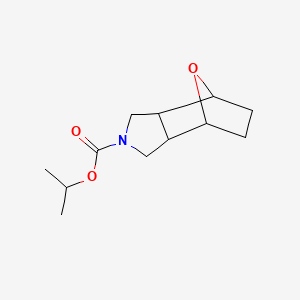
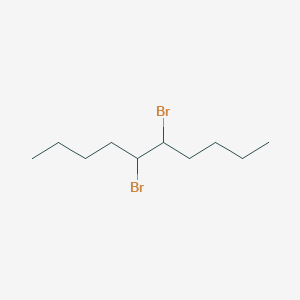
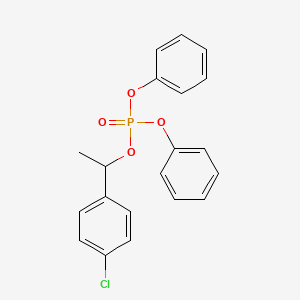
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

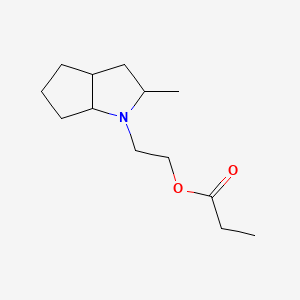


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
